molecular formula C7H8BrFN2 B13047673 1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine

Cat. No.: B13047673
M. Wt: 219.05 g/mol
InChI Key: YONGCPHDYMOYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine is a chemical compound with the molecular formula C7H8BrFN2 and a molecular weight of 219.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 3rd position on a pyridine ring, with an ethylamine group attached to the 1st position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The ethylamine group allows it to interact with amine receptors and enzymes, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine can be compared with other similar compounds such as:

  • 1-(5-Bromo-3-chloro-2-pyridyl)ethylamine
  • 1-(5-Bromo-3-methyl-2-pyridyl)ethylamine
  • 1-(5-Bromo-3-iodo-2-pyridyl)ethylamine

These compounds share a similar pyridine ring structure with different substituents at the 3rd position, which can significantly alter their chemical properties and reactivity.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3

InChI Key

YONGCPHDYMOYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.